molecular formula C17H16N2O8 B11513017 4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid

4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid

Cat. No.: B11513017
M. Wt: 376.3 g/mol
InChI Key: JJVJIGPFBINOHD-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy groups and a nitrobenzamido moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group, followed by the formation of the benzamido linkage through an amide coupling reaction. The reaction conditions often involve the use of strong acids or bases as catalysts and organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzoic acid
  • 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid)

Comparison

4,5-Dimethoxy-2-(4-methoxy-3-nitrobenzamido)benzoic acid is unique due to the presence of both methoxy and nitrobenzamido groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O8

Molecular Weight

376.3 g/mol

IUPAC Name

4,5-dimethoxy-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C17H16N2O8/c1-25-13-5-4-9(6-12(13)19(23)24)16(20)18-11-8-15(27-3)14(26-2)7-10(11)17(21)22/h4-8H,1-3H3,(H,18,20)(H,21,22)

InChI Key

JJVJIGPFBINOHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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